molecular formula C16H17ClN2O B5317877 N-(2-chlorophenyl)-N'-(2-isopropylphenyl)urea

N-(2-chlorophenyl)-N'-(2-isopropylphenyl)urea

Cat. No.: B5317877
M. Wt: 288.77 g/mol
InChI Key: SSUKBHYYJFHLCL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N’-(2-isopropylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms This particular compound features two aromatic rings, one with a chlorine substituent and the other with an isopropyl group

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-propan-2-ylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O/c1-11(2)12-7-3-5-9-14(12)18-16(20)19-15-10-6-4-8-13(15)17/h3-11H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUKBHYYJFHLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N’-(2-isopropylphenyl)urea typically involves the reaction of 2-chloroaniline with 2-isopropylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-chloroaniline} + \text{2-isopropylaniline} + \text{carbonyl source} \rightarrow \text{N-(2-chlorophenyl)-N’-(2-isopropylphenyl)urea} ]

Industrial Production Methods

In an industrial setting, the production of N-(2-chlorophenyl)-N’-(2-isopropylphenyl)urea may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N’-(2-isopropylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-(2-isopropylphenyl)urea depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-N’-(2-methylphenyl)urea: Similar structure but with a methyl group instead of an isopropyl group.

    N-(2-chlorophenyl)-N’-(2-ethylphenyl)urea: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

N-(2-chlorophenyl)-N’-(2-isopropylphenyl)urea is unique due to the presence of both chlorine and isopropyl substituents on the aromatic rings. This combination of functional groups can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

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